molecular formula C20H20N4O2S B2669038 N-(p-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921465-62-5

N-(p-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2669038
CAS RN: 921465-62-5
M. Wt: 380.47
InChI Key: LIGIHDMYRYTDQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(p-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, also known as TUTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TUTA is a thiazole-based compound that has been synthesized through a multi-step process.

Scientific Research Applications

  • Biological Activities and Synthesis :

    • N-(6-arylbenzo[d]thiazol-2-yl)acetamides, closely related to the compound , were synthesized and evaluated for their biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition activities. These compounds displayed significant activity in urease inhibition, with N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide being the most active. Molecular docking studies indicated that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, highlighting their potential in inhibiting enzymatic activity (Gull et al., 2016).
  • Pharmacological Evaluation :

    • A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to the compound , investigated their role as glutaminase inhibitors. These analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, exhibited similar potency to BPTES. They demonstrated potential in attenuating the growth of human lymphoma B cells in vitro and in a mouse xenograft model (Shukla et al., 2012).
  • Antimicrobial Activity :

    • The antimicrobial activity of related compounds, such as N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, was evaluated against various bacterial and fungal strains. These compounds demonstrated promising antimicrobial activities, indicating their potential use in treating infections (Rezki, 2016).
  • Optoelectronic Properties :

    • A study on thiazole-based polythiophenes, including compounds like N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, explored their optoelectronic properties. These conducting polymers showed potential applications in electronic and optoelectronic devices due to their satisfactory switching time and appropriate optical contrast (Camurlu & Guven, 2015).
  • Corrosion Inhibition :

    • The corrosion inhibition properties of thiazole derivatives, such as 2-Amino-4-(p-tolyl)thiazole, on mild steel in sulfuric acid solutions were investigated. These compounds showed mixed-type inhibition properties, demonstrating their potential as corrosion inhibitors in industrial applications (Khaled & Amin, 2009).

properties

IUPAC Name

N-(4-methylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-13-3-7-15(8-4-13)21-18(25)11-17-12-27-20(23-17)24-19(26)22-16-9-5-14(2)6-10-16/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGIHDMYRYTDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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